molecular formula C275H425N75O80S5 B15191965 Insulin argine CAS No. 68859-20-1

Insulin argine

Cat. No.: B15191965
CAS No.: 68859-20-1
M. Wt: 6222 g/mol
InChI Key: PASIOEWVWCITNX-VFQYAKRCSA-N
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Chemical Reactions Analysis

Structural Coordination

  • Arginine binds insulin via GluB13 residues and HisB10 at the hexamer surface, forming hydrogen bonds and π-π stacking interactions .

  • In crystallographic studies, arginine occupies a cavity between the T-state N-terminus of insulin's B-chain and its B9-B19 helix, stabilized by:

    • Hydrogen bonding between arginine's guanidinium group and GluB13 .

    • Coordination of arginine’s carboxylate group with Zn²⁺ ions in insulin hexamers .

Table 1: Key Binding Energies

InteractionFree Energy (ΔG)Source
Arginine–GluB13 pairing−17.8 ± 1.7 kJ/mol
Insulin hexamerization (with Zn²⁺)−109 kJ/mol

Kinetic Suppression by Arginine

  • Dynamic Light Scattering (DLS) reveals arginine delays insulin aggregation by:

    • Increasing lag time (delay before aggregation) by up to 7.5× at 500 mM arginine .

    • Raising activation energy from 17 ± 5 kcal/mol (control) to 26 ± 3 kcal/mol (500 mM arginine) .

Table 2: Aggregation Kinetics at 85°C

ConditionLag Time (sec)Effective Diameter Growth Rate (sec⁻¹)
Control (1 mM insulin)98 ± 272.96 × 10⁻²
500 mM arginine550 ± 431.01 × 10⁻²

Molecular Dynamics (MD) Insights

  • At low ionic strength , arginine preferentially interacts with GluB13, destabilizing dimeric insulin but insufficient to block hexamerization .

  • At high ionic strength , arginine stabilizes the T₃Rf₃ hexamer conformation through Zn²⁺ coordination .

Glucokinase (GCK) Activation

  • L-arginine (not D-arginine) binds GCK at residues E256, E442, E443 , increasing glucose-6-phosphate (G6P) production and potentiating insulin secretion .

  • GCK binding affinity: L-arginine > glucose , with stereospecific insulin secretion observed within 0.5–1.5 minutes .

Mechanistic Pathway :

  • L-arginine → Binds GCK → ↑ G6P → ↑ Glycolysis → ATP/ADP ratio ↑.

  • ATP-dependent K⁺ channel closure → Membrane depolarization → Ca²⁺ influx → Insulin exocytosis .

Phase-Specific Secretory Effects

Arginine induces biphasic insulin secretion:

  • First-phase secretion : Lower ED₅₀ (0.7 ± 0.1 mmol/L) due to rapid Ca²⁺-dependent exocytosis .

  • Second-phase secretion : Higher ED₅₀ (2.7 ± 0.4 mmol/L), modulated by sustained metabolic signaling .

  • Hyperglycemia (17 mmol/L glucose) potentiates arginine-induced secretion without altering ED₅₀ values .

Clinical Implications

  • Arginine’s dual role as an anti-aggregation agent and secretagogue supports its use in:

    • Stabilizing insulin formulations .

    • Functional testing of β-cell responsiveness in diabetes .

This synthesis integrates structural, kinetic, and functional data to elucidate insulin-arginine interactions, offering insights for therapeutic and biotechnological applications.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound mentioned is "Insulin arginine," but the search results discuss "L-Arginine" and "Insulin glargine." L-Arginine is an amino acid, while Insulin glargine is a synthetic insulin analog. It is possible that the user intended to ask about either of these compounds.

L-Arginine Applications in Diabetes

L-Arginine (L-Arg) is a semi-essential amino acid that participates in the formation of nitric oxide and has been explored for its potential benefits in managing diabetes mellitus .

Effects of L-Arginine:

  • Insulin and Glucagon Secretion: L-Arginine is a secretagogue, stimulating the secretion of insulin and glucagon, which are key hormones in glucose metabolism .
  • Plasma Glucose Levels: Studies in rats indicate that L-Arginine can lower plasma glucose levels and improve overall glucose tolerance .
  • Adiposity and Insulin Sensitivity: L-Arginine supplementation has demonstrated the ability to reduce adiposity and improve insulin sensitivity in both animal models of obesity and in patients with diabetes and obesity .
  • Adipose Tissue Modulation: Clinical and preclinical investigations have found that L-Arginine supplementation can decrease white adipose tissue and modulate the ratio of brown to white adipose tissue .
  • Immunomodulatory Effect: High doses of oral L-Arginine supplementation may have an immunomodulatory effect, potentially enhancing the clearance of advanced-stage non-enzymatic glycosylation products and thereby improving glucose tolerance in diabetic patients .
  • Vascular Health: Oral supplementation with L-Arginine has been shown to improve vascular and microvascular health in elderly women, both with and without type 2 diabetes .

Insulin Glargine Applications in Diabetes

Insulin glargine is a long-acting insulin analog used to treat type 1 and type 2 diabetes in adults and children . It provides a more stable and prolonged insulin level compared to other insulins .

Efficacy in Type 1 Diabetes:

  • Improved Glycemic Control: Clinical trials have indicated that insulin glargine can offer improved glycemic control for individuals with type 1 diabetes .
  • Fasting Plasma Glucose (FPG) Levels: Insulin glargine has been shown to produce more stable fasting plasma glucose levels and reduce mean FPG levels compared to NPH insulin .
  • Comparable HbA1c Levels: Studies demonstrated that insulin glargine provided at least equivalent glycemic control as NPH insulin in children and adolescents with type 1 diabetes .

Efficacy in Type 2 Diabetes:

  • Improved Glycemic Control: Insulin glargine is effective for improving glycemic control in adults with type 2 diabetes .
  • Reduced Hypoglycemia Risk: Some studies have shown that insulin glargine is associated with a reduced risk of nocturnal hypoglycemia compared to NPH insulin .
  • Post-Meal Glucose Control: Insulin glargine has been associated with better post-meal glucose control than NPH insulin .

Case study:
A 28-year-old male with a 3-year history of diabetes was diagnosed with an A1c of 7.3% following a hospitalization . Despite treatment with metformin, his A1c remained elevated . This case highlights the need for continued monitoring and potential adjustments in treatment for diabetes management .

Comparison with Similar Compounds

Insulin glargine is compared with other long-acting insulin analogs, such as:

Insulin glargine is unique due to its specific modifications, including the addition of arginines and substitution of glycine, which provide a prolonged duration of action and a flat, predictable action profile .

Properties

CAS No.

68859-20-1

Molecular Formula

C275H425N75O80S5

Molecular Weight

6222 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1

InChI Key

PASIOEWVWCITNX-VFQYAKRCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N

Origin of Product

United States

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